molecular formula C8H13N3OS B2453138 N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448124-52-4

N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2453138
CAS No.: 1448124-52-4
M. Wt: 199.27
InChI Key: FUQNYXNTXJHFCA-UHFFFAOYSA-N
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Description

N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a sec-butyl group, a methyl group, and a carboxamide group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of sec-butylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiadiazole ring or the sec-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazoles depending on the reagents used.

Scientific Research Applications

N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxylate
  • N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-thiol
  • N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-sulfonamide

Uniqueness

N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its sec-butyl group and carboxamide functionality differentiate it from other thiadiazole derivatives, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

N-butan-2-yl-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-4-5(2)9-7(12)8-10-6(3)11-13-8/h5H,4H2,1-3H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQNYXNTXJHFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=NC(=NS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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